molecular formula C22H18N6 B057876 利匹韦林,(Z)- CAS No. 500287-94-5

利匹韦林,(Z)-

货号 B057876
CAS 编号: 500287-94-5
分子量: 366.4 g/mol
InChI 键: YIBOMRUWOWDFLG-ARJAWSKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of RPV involves the creation of a non-nucleoside inhibitor that targets the reverse transcriptase enzyme of HIV, crucial for viral replication. Although specific details on the chemical synthesis process of RPV are not provided in the available literature, its development reflects a focused effort to enhance the efficacy and reduce the resistance profiles seen with first-generation NNRTIs.

Molecular Structure Analysis

Rilpivirine's molecular structure is characterized by its ability to bind directly to the reverse transcriptase enzyme, blocking its activity without the need for phosphorylation, a step required for nucleoside reverse transcriptase inhibitors. This direct binding contributes to its potent antiretroviral activity and its effectiveness in patients with resistance to first-generation NNRTIs.

Chemical Reactions and Properties

RPV is primarily metabolized by the cytochrome P-450 (CYP)3A isoenzyme system, highlighting the importance of considering drug-drug interactions when RPV is administered alongside other medications that influence this metabolic pathway. Its interaction with CYP3A inhibitors or inducers can significantly affect RPV concentrations, impacting its efficacy and safety (James, Preininger, & Sweet, 2012).

Physical Properties Analysis

RPV's physical properties, such as its stability and solubility, enable its formulation as a long-acting injectable nanosuspension. This formulation has been well-tolerated in both animal and human studies, providing sustained drug concentrations in systemic circulation and supporting the potential for intermittent parenteral administration (Williams, Crauwels, & Basstanie, 2015).

Chemical Properties Analysis

The chemical properties of RPV allow for high drug loading in aqueous suspensions, minimizing injection volumes for its long-acting injectable form. This innovative formulation approach has facilitated the exploration of RPV as a component of both treatment and prevention strategies for HIV-1 infection, underscoring its versatility and potential beyond oral tablet forms (Williams, Crauwels, & Basstanie, 2015).

References

科学研究应用

  1. 生物转化和代谢:

    • 利匹韦林在人肝脏中发生生物转化,产生可在体内检测到的各种代谢物。该过程涉及细胞色素 P450 酶,特别是 CYP3A4 和 CYP3A5,以及 UDP-葡萄糖醛酸转移酶 (UGT),特别是 UGT1A4 和 UGT1A1。这种生物转化可能会影响其他内源性代谢物,如酪氨酸、同型半胱氨酸和腺苷,表明与依法韦伦等其他抗逆转录病毒药物相比,其影响不同 (Lade, Avery, & Bumpus, 2013).
  2. 在癌症治疗中的潜力:

    • 除了在 HIV 治疗中的作用外,利匹韦林还因其在治疗各种癌症(包括乳腺癌、白血病和胰腺癌)中的潜力而被探索。它被假设可以抑制 Aurora A 激酶并影响 JAK-STAT 信号通路和 VEGFs-VEGFRs 通路,已知这些通路在肿瘤中发生改变 (Pereira & Vale, 2023).
  3. 药代动力学和药物相互作用:

    • 利匹韦林的吸收和生物利用度可能会受到其他药物的影响,因为它与 MDR1 和 BCRP 等药物转运蛋白相互作用。对这些转运蛋白的抑制作用可以改变联合用药的药代动力学,例如替诺福韦 (Reznicek et al., 2017).
  4. 对脂肪细胞功能的影响:

    • 在高浓度下,利匹韦林可以影响人类脂肪细胞的分化和基因表达,以及脂肪因子和细胞因子的释放。与另一种抗逆转录病毒药物依法韦伦相比,其作用较轻 (Díaz-Delfín et al., 2012).
  5. 耐药性和病毒动力学:

    • 研究集中在利匹韦林对 HIV-1 耐药性的发展,特别是降低其功效的特定突变的出现。这些突变的动态对于理解治疗失败和计划后续治疗至关重要 (Parczewski et al., 2014).
  6. 溶解度和生物利用度的提高:

    • 已经进行研究以使用基于环糊精的纳米海绵等技术提高利匹韦林的溶解度和生物利用度。这种方法显着提高了其口服生物利用度,这对于有效治疗至关重要 (Rao et al., 2018).

作用机制

Target of Action

Rilpivirine, also known as (1Z)-Rilpivirine or Rilpivirine, (Z)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase . Its binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, like HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTIs .

Biochemical Pathways

Rilpivirine interferes with the HIV-1 replication cycle by inhibiting the reverse transcriptase enzyme, which is crucial for the virus’s ability to replicate its genetic material and infect new cells . By blocking this enzyme, Rilpivirine prevents the virus from multiplying, thereby reducing the viral load in the body .

Pharmacokinetics

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . Drugs that induce or inhibit CYP3A may thus affect the clearance of Rilpivirine . The solubility and systemic absorption of Rilpivirine is pH-dependent, as demonstrated by an increased bioavailability in an acidic environment . When taken by mouth, Rilpivirine reaches highest levels in the blood plasma after about four to five hours . Rilpivirine is 99.7% bound to plasma proteins in vitro, primarily to albumin .

Result of Action

The molecular and cellular effects of Rilpivirine’s action primarily involve the inhibition of HIV-1 replication, leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and reduce the risk of HIV-related illnesses . Rilpivirine has also been observed to cause an anti-adipogenic and pro-inflammatory response pattern but only at high concentrations .

Action Environment

The efficacy of Rilpivirine can be influenced by various environmental factors. For instance, co-administration with drugs that induce the liver enzyme CYP3A4, such as carbamazepine, phenytoin, rifampicin, and St John’s wort, is contraindicated due to the potential for reduced bioavailability of Rilpivirine . Furthermore, a post hoc analysis to identify factors associated with an increased risk for confirmed virologic failure (CVF) showed that a BMI ≥30 kg/m^2, when present in combination with ≥1 additional baseline risk factor (baseline RPV resistance-associated mutations or HIV-1 subtype A6/A1), was associated with an increased risk of CVF .

安全和危害

Rilpivirine is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and a possible risk of harm to an unborn child . The incidence of Grade 2–4 events was lower for rilpivirine compared with efavirenz .

未来方向

The potential low cost and dose of the active pharmaceutical ingredient means that rilpivirine can potentially be manufactured at a low price . Moreover, its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation . Antiretroviral therapy (ART) using cabotegravir and rilpivirine injections monthly or every other month can be an effective HIV treatment option for people who have difficulty maintaining viral suppression on daily pills due to suboptimal adherence .

属性

IUPAC Name

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilpivirine, (Z)-

CAS RN

500287-94-5
Record name Rilpivirine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RILPIVIRINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilpivirine, (Z)-
Reactant of Route 2
Reactant of Route 2
Rilpivirine, (Z)-
Reactant of Route 3
Reactant of Route 3
Rilpivirine, (Z)-
Reactant of Route 4
Reactant of Route 4
Rilpivirine, (Z)-
Reactant of Route 5
Reactant of Route 5
Rilpivirine, (Z)-
Reactant of Route 6
Reactant of Route 6
Rilpivirine, (Z)-

Q & A

Q1: What analytical method is described in the research paper for studying Rilpivirine and its impurities?

A1: The research paper outlines a new stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. [] This method is designed to simultaneously quantify Dolutegravir and Rilpivirine, alongside Rilpivirine, (Z)- (referred to as "Rilpivirine Z Isomer" in the paper), and a Dolutegravir hydroxy impurity. [] The method utilizes a C18 column, a specific mobile phase composition, and detection at a wavelength of 257 nm for analysis. []

Q2: Why is the development of a stability-indicating method important for pharmaceuticals like Rilpivirine?

A2: Stability-indicating methods are critical for pharmaceuticals like Rilpivirine for several reasons:

  • Quality Control: These methods allow manufacturers to accurately quantify the active pharmaceutical ingredient and detect any degradation products that may form during storage or transport. [] This ensures the medication's safety and efficacy.
  • Shelf-life Determination: By analyzing degradation profiles under various stress conditions, scientists can accurately determine the shelf life of the drug product. []
  • Understanding Degradation Pathways: Studying the formation of impurities like Rilpivirine, (Z)- under different stress conditions can provide valuable insights into the drug's degradation pathways. [] This information can be used to optimize formulation and storage conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。